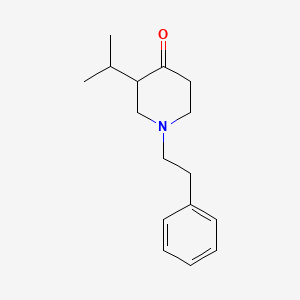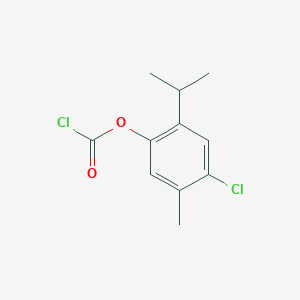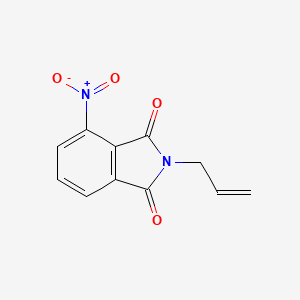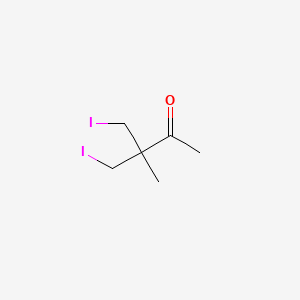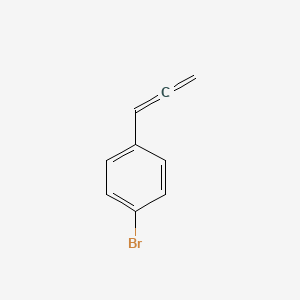![molecular formula C27H59O4PSi B14356223 Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate CAS No. 90261-42-0](/img/structure/B14356223.png)
Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate is a complex organophosphorus compound characterized by its unique structure, which includes a phosphonate group bonded to a silyl ether. This compound is notable for its stability and versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate typically involves the reaction of octyl alcohol with dimethylchlorosilane to form dimethyl(octyloxy)silane. This intermediate is then reacted with a phosphonate precursor under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the phosphonate bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted silyl ethers, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphonate metabolism.
Medicine: Research is ongoing into its potential use as a drug delivery agent and in the development of novel therapeutics.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors, through its phosphonate group. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications. The silyl ether group also plays a role in enhancing the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: A simpler organophosphorus compound used primarily as a flame retardant.
Dioctyl sulfosuccinate: A surfactant with similar structural features but different functional properties.
Uniqueness
Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate is unique due to its combination of a phosphonate group with a silyl ether, which imparts both stability and versatility in chemical reactions. This makes it particularly valuable in applications requiring robust and reactive organophosphorus compounds.
Propiedades
Número CAS |
90261-42-0 |
|---|---|
Fórmula molecular |
C27H59O4PSi |
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
dioctoxyphosphorylmethyl-dimethyl-octoxysilane |
InChI |
InChI=1S/C27H59O4PSi/c1-6-9-12-15-18-21-24-29-32(28,30-25-22-19-16-13-10-7-2)27-33(4,5)31-26-23-20-17-14-11-8-3/h6-27H2,1-5H3 |
Clave InChI |
AIXISKJNOJMRBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCO[Si](C)(C)CP(=O)(OCCCCCCCC)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


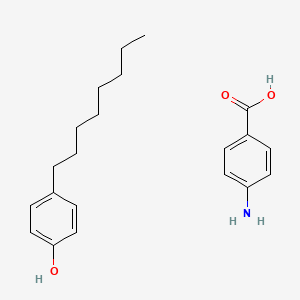
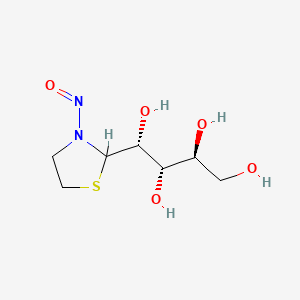
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)
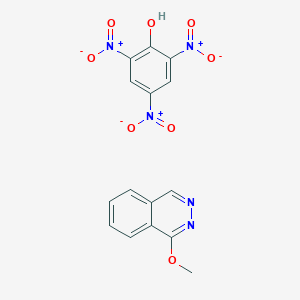
![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
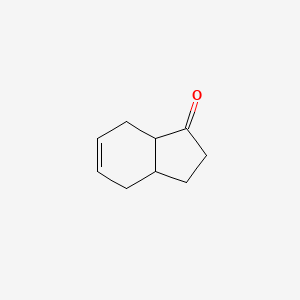
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
